molecular formula C11H19F2N3 B11727948 butyl({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl})amine

butyl({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11727948
M. Wt: 231.29 g/mol
InChI Key: BGAGYZGBXGJSBG-UHFFFAOYSA-N
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Description

Butyl({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl})amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a butyl group, a difluoroethyl group, and a methyl group attached to the pyrazole ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl})amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a difluoroethyl group and a methyl group.

    Alkylation: The resulting pyrazole is then alkylated with butyl bromide in the presence of a base such as potassium carbonate to introduce the butyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the difluoroethyl group, potentially converting it to a non-fluorinated ethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazole derivatives, while substitution reactions can produce a variety of N-substituted amines.

Scientific Research Applications

Butyl({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of butyl({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine
  • Butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl})amine

Uniqueness

Butyl({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl})amine is unique due to the specific substitution pattern on the pyrazole ring. The presence of the difluoroethyl group at the 1-position and the methyl group at the 5-position distinguishes it from other similar compounds. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H19F2N3

Molecular Weight

231.29 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methyl]butan-1-amine

InChI

InChI=1S/C11H19F2N3/c1-3-4-5-14-6-10-7-15-16(9(10)2)8-11(12)13/h7,11,14H,3-6,8H2,1-2H3

InChI Key

BGAGYZGBXGJSBG-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=C(N(N=C1)CC(F)F)C

Origin of Product

United States

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